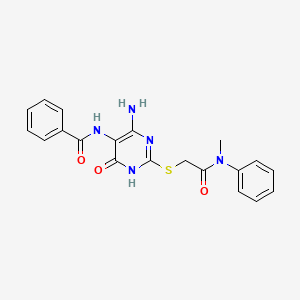

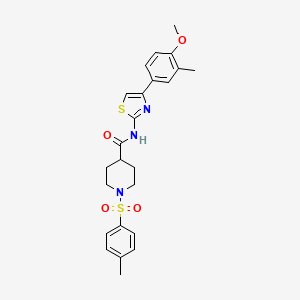

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a heterocyclic compound. It’s a colorless liquid with a peculiar odor and is a versatile heterocycle used for the synthesis of a wide variety of medicinal compounds .

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method is the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

The molecular structure of benzothiazole consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can react with aldehydes to form 2-substituted benzothiazoles . They can also undergo a Regel-type transition-metal-free direct C-2 aroylation with acid chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary depending on their specific structure. For example, benzothiazole itself is a colorless liquid .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments. For instance, Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their corrosion inhibition efficiency using electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods. These inhibitors displayed high inhibition efficiencies and could be adsorbed onto surfaces through both physical and chemical means, offering enhanced stability against steel corrosion (Hu et al., 2016).

Fluorescence Imaging

Another significant application is in fluorescence imaging, where Xu et al. (2017) reported a novel Schiff base “turn-on” fluorescent and chromogenic probe for CN− detection under physiological pH. This probe exhibited a substantial fluorescence increase and a color change upon CN− addition, demonstrating potential in clinical diagnostics through fluorescence imaging of CN− in living cells and zebrafish (Xu et al., 2017).

Cancer Research

In cancer research, a series of benzothiazoles and benzoxazoles were synthesized and evaluated for their antitumor activities against human breast cancer cell lines. Notably, some compounds showed potent antitumor activity, indicating the clinical promise of benzothiazole derivatives in therapeutic strategies for cancer (Abdelgawad et al., 2013).

Antibacterial Activities

Regarding antibacterial activities, Ahmad et al. (2010) synthesized a series of N'-arylmethylidene benzothiazine derivatives, starting from saccharine. These compounds were evaluated for their antioxidant and antibacterial activities, showcasing a facile synthesis pathway and potential bioactivity (Ahmad et al., 2010).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-10-8-11(2)14-13(9-10)21-16(17-14)19-18-15(20)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTWSDNAHDWVRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

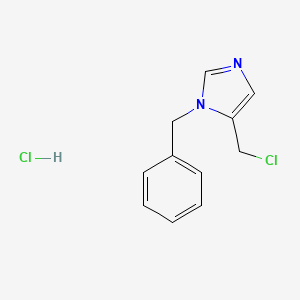

![2-[(2,5-Dimethylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2968220.png)

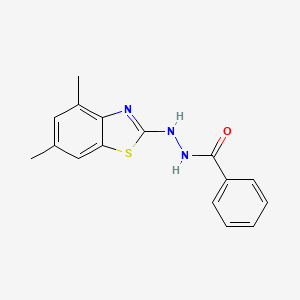

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2968222.png)

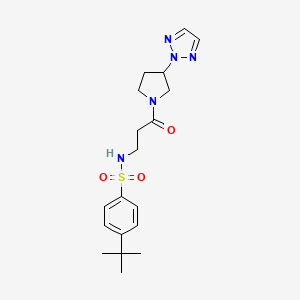

![Benzyl 2-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B2968234.png)

![2-Cyclopropyl-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2968237.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)